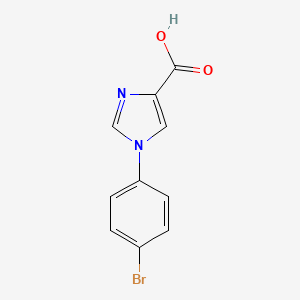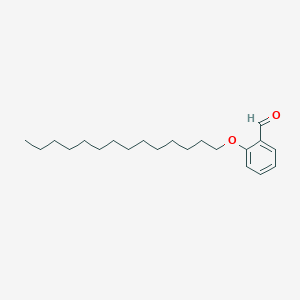
(4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in many biologically active molecules . Pyrrole derivatives are known to possess diverse biological activities, which makes them interesting for medicinal chemistry .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound, due to its complex molecular structure, has been the subject of various synthetic and structural characterization studies. One such study focused on the synthesis, crystal structure, and DFT (Density Functional Theory) analysis of related compounds, revealing insights into their conformational stability and physicochemical properties. These investigations are foundational for understanding the compound's behavior in various conditions, aiding in the design of more efficient synthetic routes and applications in material science (Huang et al., 2021).
Chemical Modification and Reactivity
Research into the chemical modification and reactivity of similar complex molecules highlights the potential for creating novel structures with unique properties. A detailed synthesis approach was outlined for a novel structural isomer, showcasing the intricate steps required to manipulate such molecules for specific outcomes. This process underscores the potential for chemical innovation in developing new materials or therapeutic agents (Rotas, Kimbaris, & Varvounis, 2011).
Crystallographic Analysis and Molecular Interactions
Crystallographic analysis plays a crucial role in understanding the molecular structure and interactions of complex compounds. Studies involving related molecules have utilized X-ray diffraction to elucidate their crystal structures, offering valuable insights into their stability, molecular packing, and potential intermolecular interactions. Such information is critical for applications in crystal engineering and designing compounds with desired physical and chemical properties (Sun et al., 2017).
Biological Activity and Potential Applications
Although the specific compound has not been directly linked to biological activities in the available literature, studies on structurally related molecules indicate a broad interest in exploring their potential applications in medicine and agriculture. For instance, compounds with similar frameworks have been evaluated for antimicrobial and antiviral activities, suggesting the relevance of this chemical class in developing new therapeutic agents (Kumar et al., 2012). Furthermore, the design and synthesis of derivatives aiming at improved biological activities highlight the ongoing research efforts to leverage the chemical diversity of such molecules for practical applications.
Direcciones Futuras
Propiedades
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWTUTCHLPDQKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643949 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-68-3 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)











